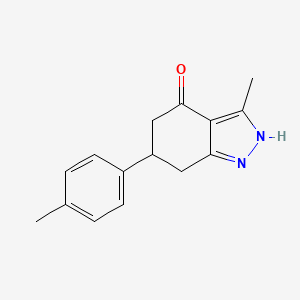![molecular formula C16H26N2O3 B5298011 6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPC and has been found to have a wide range of biochemical and physiological effects. The aim of
作用機序
The mechanism of action of PPC is not fully understood. However, it is believed to work by binding to certain receptors in the brain, including the dopamine and serotonin receptors. This binding results in the modulation of neurotransmitter activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
PPC has been found to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter activity, the inhibition of certain enzymes, and the induction of apoptosis in certain cancer cells. Additionally, PPC has been found to have a significant effect on the immune system, leading to its potential use in the treatment of various autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of using PPC in lab experiments is its ability to modulate neurotransmitter activity. This makes it a valuable tool in the study of various neurological disorders. Additionally, PPC has been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to the use of PPC in lab experiments. For example, the mechanism of action of PPC is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on PPC. One area of interest is the potential use of PPC in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, there is potential for the use of PPC in the treatment of various autoimmune disorders. Further research is needed to fully understand the mechanism of action of PPC and to determine its potential applications in scientific research.
Conclusion:
In conclusion, 6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method involves a series of chemical reactions that result in the formation of the final product. PPC has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter activity and the induction of apoptosis in certain cancer cells. While there are limitations to the use of PPC in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of PPC involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesis involves the reaction of 1-propyl-4-piperidinone with cyclohexene-1-carboxylic acid, followed by the addition of an amino group to the resulting compound. The final step involves the addition of a carbonyl group to the amino group, resulting in the formation of PPC.
科学的研究の応用
PPC has been extensively studied for its potential applications in scientific research. One of the most promising applications of PPC is in the field of neuroscience. PPC has been found to have a significant effect on the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This has led to its use in the study of various neurological disorders, including Parkinson's disease and schizophrenia.
特性
IUPAC Name |
6-[(1-propylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h3-4,12-14H,2,5-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRQHDNTSWWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(1-Propylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)